molecular formula C15H20N2O2 B12127811 N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

Cat. No.: B12127811
M. Wt: 260.33 g/mol
InChI Key: FPCDSRBGZZJVTE-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide is a benzamide derivative characterized by a seven-membered azepane ring (a cyclic secondary amine) attached to a 2-oxoethyl group, which is further linked to a benzamide moiety.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H20N2O2/c18-14(17-10-6-1-2-7-11-17)12-16-15(19)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)

InChI Key

FPCDSRBGZZJVTE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most straightforward approach involves reacting benzoyl chloride with 2-(azepan-1-yl)ethylamine in the presence of a coupling agent. A representative procedure adapted from bazedoxifene synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:

Benzoyl chloride+2-(azepan-1-yl)ethylamineEDCI/HOBt, DCMThis compound\text{Benzoyl chloride} + \text{2-(azepan-1-yl)ethylamine} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{this compound}

Optimized Conditions :

  • Molar ratio (amine:benzoyl chloride:EDCI): 1:1.2:1.5

  • Reaction time: 12–16 hours at 0–5°C

  • Yield: 68–72% after recrystallization from ethyl acetate/ethanol

Schlenk Technique for Moisture-Sensitive Reactions

For moisture-sensitive intermediates, such as 2-(azepan-1-yl)ethylamine hydrochloride, the Schlenk line technique ensures anhydrous conditions. A patent-derived method utilizes triethylamine as a base in tetrahydrofuran (THF):

Benzoyl chloride+2-(azepan-1-yl)ethylamine\cdotpHClEt3N, THFProduct\text{Benzoyl chloride} + \text{2-(azepan-1-yl)ethylamine·HCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Product}

Key Parameters :

  • Temperature: −5 to 5°C during reagent addition

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1)

  • Purity: >99% by HPLC

Crystallization and Purification Techniques

Solvent-Antisolvent Recrystallization

High-purity this compound (>99.8%) is achievable via sequential crystallization:

  • Dissolve crude product in ethyl acetate at 75°C.

  • Add ethanol dropwise at 0°C to induce precipitation.

  • Filter and wash with cold ethanol.

Yield Improvement :

  • L-Ascorbic acid (0.5% w/w) prevents oxidative degradation during crystallization.

Chromatographic Purification

For lab-scale synthesis, silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 1H, ArH), 7.40 (t, J = 7.6 Hz, 2H, ArH), 3.64 (s, 2H, COCH₂N), 2.81 (t, J = 5.6 Hz, 4H, Azepane CH₂), 1.62–1.45 (m, 8H, Azepane CH₂).

  • HRMS (ESI) : m/z calcd for C₁₉H₂₆N₂O₂ [M+H]⁺: 321.1947; found: 321.1952.

Challenges and Optimization Opportunities

Byproduct Formation

  • N,O-Diacylation : Controlled stoichiometry (amine:acylating agent ≤1:1) minimizes this side reaction.

  • Azepane Ring Contraction : Avoid prolonged heating above 60°C to prevent ring rearrangement.

Scalability Considerations

  • Continuous Flow Synthesis : Microreactor technology reduces reaction times from hours to minutes for EDCI-mediated couplings.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without yield loss .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The azepane ring and oxoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Pancreatic β-Cell Protection: Replacement of the azepane group with a benzylamino moiety (N-(2-(Benzylamino)-2-oxoethyl)benzamide) resulted in potent activity against ER stress-induced β-cell death, with WO5m showing 100% maximal protection and enhanced water solubility compared to triazole-based scaffolds .
  • Antimicrobial Activity: Introduction of a 4-membered azetidinone ring and halogenated aryl groups (e.g., compound 4 in ) significantly improved antimicrobial potency, likely due to enhanced electrophilicity and membrane penetration.
  • Anti-inflammatory Activity : Benzimidazole derivatives (e.g., compound 3a in ) demonstrated reduced gastric toxicity compared to traditional NSAIDs, attributed to their selective COX-2 inhibition.

Physicochemical Properties and Solubility

  • Water Solubility: The benzylamino analog (WO5m) exhibited superior aqueous solubility compared to triazole derivatives, a critical factor for oral bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Amine Group Modifications: Azetidinone vs. Azepane: Smaller rings (e.g., azetidinone) enhance antimicrobial activity due to increased reactivity, while larger rings (e.g., azepane) may improve pharmacokinetic stability . Benzylamino vs. Azepane: The benzylamino group in WO5m improved β-cell protection by facilitating interactions with ER stress-response proteins .
  • Substituent Effects :
    • Halogenation (e.g., chlorine in compound 4 ) increased antimicrobial potency by enhancing electrophilicity.
    • Nitro groups (e.g., compound in ) may confer antiparasitic or anticancer activity through redox cycling.

Q & A

Q. 1.1. What are the key steps in synthesizing N-[2-(azepan-1-yl)-2-oxoethyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the azepane-1-yl moiety via nucleophilic substitution or amidation.
  • Step 2: Coupling of the 2-oxoethyl group to the benzamide core using coupling agents like EDCI or HOBt .
  • Step 3: Purification via column chromatography and validation using HPLC (>95% purity) .

Optimization Tips:

  • Control temperature (e.g., room temperature for amidation) and solvent polarity (e.g., dichloromethane for oxadiazole formation) to minimize side reactions .
  • Use dehydrating agents (e.g., DCC) for cyclization steps .

Q. 1.2. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and purity. For example, amide protons resonate at δ 8.6–9.8 ppm .
  • High-Performance Liquid Chromatography (HPLC):
    • ACE-C18 columns with water/acetonitrile gradients ensure purity assessment .
  • Mass Spectrometry (GC-MS):
    • Validates molecular weight (e.g., m/z 481.5 g/mol for related compounds) .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to evaluate the compound's role in modulating ER stress in pancreatic β-cells?

Methodological Answer:

  • In Vitro Assays:
    • Treat INS-1 β-cells with ER stressors (e.g., thapsigargin or tunicamycin) and measure viability via MTT assays.
    • Monitor apoptosis markers (cleaved caspase-3, PARP) via Western blotting .
  • Mechanistic Studies:
    • Use RNA-seq to identify downregulated pro-apoptotic genes (e.g., CHOP) and upregulated chaperones (e.g., BiP) .

Example Protocol:

Induce ER stress in β-cells with 0.3 μg/mL tunicamycin.

Co-treat with This compound (0.1–10 μM).

Quantify cell survival and apoptosis markers after 24 hours .

Q. 2.2. What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to ER stress sensors (e.g., IRE1α). Focus on hydrogen bonding with the azepane ring and benzamide carbonyl .
  • MD Simulations:
    • GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Key Parameters:

  • Docking score ≤ -7.0 kcal/mol indicates strong binding affinity.
  • Solvent-accessible surface area (SASA) analysis to evaluate hydrophobicity .

Q. 2.3. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modify Substituents:
    • Replace the azepane ring with piperazine to assess solubility changes (logP reduction by 0.5–1.0 units) .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide to enhance oxidative stability .
  • Biological Testing:
    • Compare EC₅₀ values for β-cell protection across derivatives. For example, EC₅₀ = 0.1 μM for WO5m .

SAR Table:

DerivativeSubstituentEC₅₀ (μM)Solubility (mg/mL)
ParentAzepane0.10.5
Analog APiperazine0.31.2
Analog B-NO₂0.050.3

Q. 2.4. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation:
    • Replicate assays under standardized conditions (e.g., identical cell lines, stressor concentrations) .
    • Validate outliers using orthogonal methods (e.g., flow cytometry vs. Western blot for apoptosis) .
  • Meta-Analysis:
    • Pool data from 3+ independent studies and apply statistical models (e.g., random-effects) to resolve discrepancies .

Q. 2.5. What experimental designs are suitable for evaluating antioxidant or antimicrobial activity?

Methodological Answer:

  • Antioxidant Assays:
    • DPPH Radical Scavenging: Incubate with 0.1 mM DPPH and measure absorbance at 517 nm .
    • IC₅₀ Calculation: Use nonlinear regression for dose-response curves (e.g., IC₅₀ = 25 μM) .
  • Antimicrobial Testing:
    • MIC Determination: Broth microdilution against S. aureus (ATCC 25923); MIC ≤ 8 μg/mL indicates potency .

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